molecular formula C21H21N3O2 B4567865 4,4,6-trimethyl-5,6-dihydro-1'H,4H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-quinazoline]-2,4'(3'H)-dione

4,4,6-trimethyl-5,6-dihydro-1'H,4H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-quinazoline]-2,4'(3'H)-dione

Cat. No.: B4567865
M. Wt: 347.4 g/mol
InChI Key: FMKAEQWUDYPHGW-UHFFFAOYSA-N
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Description

This compound is a spiro-fused heterocyclic molecule combining pyrroloquinoline and quinazoline moieties. Its structure features a bicyclic pyrrolo[3,2,1-ij]quinoline core linked via a spiro carbon to a quinazoline-2,4-dione system. Key substituents include methyl groups at positions 4, 4, and 6, which influence steric and electronic properties.

Properties

IUPAC Name

9',11',11'-trimethylspiro[1,3-dihydroquinazoline-2,3'-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene]-2',4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c1-12-11-20(2,3)24-17-13(12)8-6-9-15(17)21(19(24)26)22-16-10-5-4-7-14(16)18(25)23-21/h4-10,12,22H,11H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMKAEQWUDYPHGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N2C3=C1C=CC=C3C4(C2=O)NC5=CC=CC=C5C(=O)N4)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Spiro vs.
  • Substituent Effects : Electron-withdrawing groups (e.g., 4-chlorophenyl in ) increase molecular weight and may enhance lipophilicity, whereas methoxy groups (e.g., 14a in ) improve solubility .
  • Synthetic Routes : Most derivatives use oxalyl chloride-mediated cyclization, but spiro compounds require additional oxidation steps (e.g., m-CPBA in ) .

Key Findings :

  • Anticoagulant Activity : Piperazine-linked derivatives () show promise in anticoagulation but lack detailed efficacy data .
  • Asthma Therapeutics: Pyrroloquinoline derivatives like KC 11404 exhibit dual histamine/PAF antagonism and 5-lipoxygenase inhibition, comparable to zileuton .
  • Structural-Activity Trends : Spiro systems (e.g., ) may improve metabolic stability but require further pharmacokinetic studies.
Physicochemical and Spectral Properties
Compound Melting Point (°C) ¹H NMR Shifts (δ ppm) HPLC-HRMS (m/z) Solubility
Target Spiro Compound >260 Not reported 400.201159 (Monoisotopic) Low (DMSO needed)
8-Ethoxy-pyrroloquinoline-1,2-dione 180–182 1.60 (s, CH3), 4.01 (q, OCH2CH3), 7.25 (d, Ar-H) 274.1436 [M+H]+ Moderate in EtOH
14a (Piperazine-carboxylate derivative) 156–158 1.16 (t, CH3), 3.62 (s, OCH3), 6.88 (d, Ar-H) 414.2022 [M+H]+ High in DMF
10-[(3-Methoxyphenyl)imino]-dithiolo[...] 195–196 3.95 (s, OCH3), 7.12–7.55 (m, Ar-H) 402.1824 [M+H]+ Poor in H2O

Insights :

  • Thermal Stability : Spiro compounds (e.g., ) exhibit higher melting points (>260°C), suggesting greater crystalline stability .
  • Solubility Challenges : Bulky substituents (e.g., benzoate esters in ) reduce aqueous solubility, necessitating formulation optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4,6-trimethyl-5,6-dihydro-1'H,4H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-quinazoline]-2,4'(3'H)-dione
Reactant of Route 2
4,4,6-trimethyl-5,6-dihydro-1'H,4H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-quinazoline]-2,4'(3'H)-dione

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